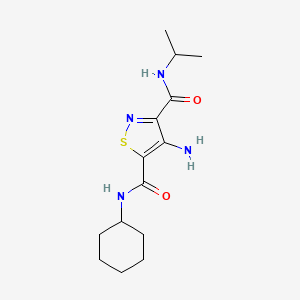

4-amino-N5-cyclohexyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide

Description

4-amino-N5-cyclohexyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a thiazole-based dicarboxamide derivative characterized by a central 1,2-thiazole ring substituted with amino and carboxamide groups. The N5 position is functionalized with a cyclohexyl group, while the N3 position bears an isopropyl (propan-2-yl) substituent.

Properties

IUPAC Name |

4-amino-5-N-cyclohexyl-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2S/c1-8(2)16-13(19)11-10(15)12(21-18-11)14(20)17-9-6-4-3-5-7-9/h8-9H,3-7,15H2,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRQASHQPQVQCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-amino-N5-cyclohexyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their pharmacological significance, particularly in the development of therapeutic agents against various diseases, including cancer and infectious diseases. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

- Molecular Formula : C15H22N4O2S

The compound consists of a thiazole ring substituted with an amino group and cyclohexyl and propan-2-yl groups, which may influence its biological activity through various mechanisms.

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances cytotoxic activity against various cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 1.98 ± 1.22 | A-431 |

| Compound X | 0.5 ± 0.1 | Jurkat |

| Compound Y | 0.75 ± 0.15 | HT-29 |

The above table illustrates the effectiveness of thiazole derivatives in inhibiting cancer cell growth, with lower IC50 values indicating higher potency.

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Studies have demonstrated that thiazole derivatives possess significant activity against bacterial strains such as E. coli and S. aureus. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

| Bacterial Strain | MIC (mM) | Reference Drug |

|---|---|---|

| E. coli | 4.01 | Ciprofloxacin |

| S. aureus | 3.92 | Fluconazole |

The minimum inhibitory concentration (MIC) values highlight the effectiveness of thiazole compounds compared to standard antibiotics.

Anticonvulsant Activity

Thiazoles have also been investigated for their anticonvulsant properties. A study reported that certain thiazole derivatives could significantly reduce seizure activity in animal models, indicating potential therapeutic applications in epilepsy management.

Case Studies

-

Case Study on Antitumor Activity : A study evaluated the effects of several thiazole derivatives on human cancer cell lines, demonstrating that modifications to the thiazole ring can enhance cytotoxicity.

- Findings : The compound exhibited an IC50 value lower than doxorubicin in certain cell lines, suggesting it may be a viable alternative in cancer therapy.

-

Case Study on Antimicrobial Efficacy : Another research focused on the antimicrobial properties of thiazoles against resistant bacterial strains.

- Findings : The study revealed that specific substitutions on the thiazole ring significantly improved antimicrobial efficacy.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and molecular features of 4-amino-N5-cyclohexyl-N3-(propan-2-yl)-1,2-thiazole-3,5-dicarboxamide with related thiazole dicarboxamides:

*Estimated based on structural similarity to BK44494 .

- The isopropyl group at N3 balances this with moderate lipophilicity, contrasting with the aromatic benzyl (BK44494) or 3-methylphenyl () substituents .

- Synthetic Routes : Analogous compounds, such as those reported by Dyachenko et al. (2013), are synthesized via multi-step reactions involving cyclocondensation of thioureas or carboxamide derivatives with α,β-unsaturated carbonyl compounds. Microwave-assisted methods (e.g., Faty et al., 2011) could also be applicable for optimizing yield .

Electronic and Interaction Properties

- Hydrogen-Bonding Capacity: The amino and carboxamide groups enable hydrogen bonding, a feature shared with BK44494 and Dyachenko’s tetrahydropyridine analogs. These interactions are critical for binding to biological targets or catalysts .

- Computational Insights : Tools like AutoDock Vina () and Multiwfn () could model the target compound’s binding affinities or electron density distribution. For example, the cyclohexyl group may occupy hydrophobic pockets in protein targets, while the isopropyl group modulates steric interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.